A Technical Guide to the Primary Sequence and Core Function of Neurotensin (1-11)
A Technical Guide to the Primary Sequence and Core Function of Neurotensin (1-11)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of Neurotensin. It provides an in-depth exploration of the primary sequence of the active fragment Neurotensin (1-11), its structural and functional implications, and the state-of-the-art experimental methodologies used for its characterization.
I. The Molecular Blueprint: Primary Sequence of Neurotensin (1-11)
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide array of functions in both the central and peripheral nervous systems.[1][2] The full sequence of bovine neurotensin is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH.[3] However, extensive research has demonstrated that the biological activity is primarily encapsulated within the C-terminal region of the peptide.[1][4] The N-terminal portion, specifically the fragment (1-11), represents a critical component that is often studied to understand receptor interaction and metabolic breakdown.
The primary amino acid sequence of Neurotensin (1-11) is as follows:
Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr
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Pyr (Pyroglutamic acid): The sequence begins with a modified N-terminal glutamate residue, pyroglutamic acid. This cyclized structure is not a post-translational modification but a result of the precursor processing. Its presence confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.
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C-Terminus: The full Neurotensin (1-13) peptide's activity is largely driven by its C-terminal amino acids.[1] Modifications to residues 10-13 have been shown to considerably decrease biological response.[4] The fragment NT(1-11) is a major product of metabolic cleavage, specifically at the Tyr-11-Ile-12 bond, a process sensitive to the endopeptidase 24.11 inhibitor phosphoramidon.[5]
Table 1: Physicochemical Properties of Neurotensin (1-11)
| Property | Value |
| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr |
| Molecular Formula | C64H93N19O16 |
| Average Molecular Weight | 1400.54 g/mol |
| Theoretical pI | 10.98 |
| Charge at pH 7 | +3 |
II. Biological Receptors and Signal Transduction
Neurotensin exerts its physiological effects by binding to a family of specific receptors. Understanding these interactions is fundamental to elucidating its function.
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Neurotensin Receptor 1 (NTS1): A high-affinity, G protein-coupled receptor (GPCR) that is the primary mediator of NT's classical effects.[6][7] It is widely expressed in the brain, particularly in dopaminergic pathways, and in the intestine.[7][8]
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Neurotensin Receptor 2 (NTS2): A second GPCR with distinct signaling properties and a different affinity profile for various NT analogs.[6] NTS2 is implicated in opioid-independent analgesia.[9]
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Neurotensin Receptor 3 (NTS3/Sortilin): A single-transmembrane domain receptor that differs significantly from the GPCR family members and is involved in protein sorting.[2]
Upon binding to its primary receptor, NTS1, Neurotensin initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, leading to a pleiotropic signaling signature.[10]
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G Protein Activation: NTS1 activation robustly engages Gαq, Gαi1, GαoA, and Gα13 proteins.[10]
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Second Messenger Production:
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Gαq Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
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Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
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MAPK Pathway Activation: Neurotensin signaling also leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key pathway in regulating cell proliferation and survival.[10]
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β-Arrestin Recruitment: Like many GPCRs, NTS1 recruits β-arrestins 1 and 2 following agonist stimulation, which is crucial for receptor desensitization, internalization, and biased signaling.[10]
Neurotensin Signaling Pathway Diagram
Caption: Neurotensin binding to NTS1 activates multiple G proteins, leading to diverse downstream signaling cascades.
III. The Experimental Workbench: Protocols for Analysis
Characterizing the interaction of Neurotensin (1-11) and its analogs with its receptors requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where experimental design includes inherent controls to ensure data integrity.
A. Protocol: Competitive Radioligand Binding Assay for NTS1
This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound for the NTS1 receptor.
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Principle & Causality: This assay measures the ability of an unlabeled test compound (e.g., NT 1-11) to compete with a radiolabeled ligand (e.g., [³H]Neurotensin) for binding to the NTS1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value. This provides a quantitative measure of the compound's affinity for the receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NTS1 receptor.[11] Urea-washing of membranes is recommended to remove endogenous G-proteins, which can affect ligand affinity states.[12]
-
Radioligand: [³H]Neurotensin (specific activity ~80-120 Ci/mmol).
-
Test Compound: Neurotensin (1-11) or analog, dissolved in an appropriate vehicle.
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Binding Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.004% bacitracin.[12] Bacitracin is included as a peptidase inhibitor to prevent degradation of the peptide ligands.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw NTS1-expressing cell membranes on ice. Resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL cell membranes, 50 µL of [³H]NT (at a final concentration near its Kd, e.g., 2-3 nM), and 50 µL of binding buffer.
-
Non-specific Binding (NSB): Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of a high concentration of unlabeled Neurotensin (e.g., 1 µM) to saturate all specific binding sites.
-
Competition: Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, from 1 pM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioactivity.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (one-site fit Ki model) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound.
IV. References
-
[Synthesis and biological activity of cyclic and linear analogs of C-terminal fragments of neurotensin]. PubMed. Available at: [Link]
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Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability. PubMed. Available at: [Link]
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Neurotensin analogues. Structure--activity relationships. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. PubMed Central. Available at: [Link]
-
The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Faseb. Available at: [Link]
-
Neurotensin. Wikipedia. Available at: [Link]
-
Neurotensin receptors: binding properties, transduction pathways, and structure. PubMed. Available at: [Link]
-
Neurotensin Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. Karger Publishers. Available at: [Link]
-
Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. PubMed. Available at: [Link]
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Neurotensin analogs. Structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Neurotensin (1-11); [74032-89-6]. Aapptec Peptides. Available at: [Link]
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Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. ACS Pharmacology & Translational Science. Available at: [Link]
-
Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Neurotensin (1-11). GenScript. Available at: [Link]
-
Structure of the agonist-bound neurotensin receptor. PubMed Central. Available at: [Link]
-
Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Neurotensin type 1 receptor (IPR003985). InterPro entry - EMBL-EBI. Available at: [Link]
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